Pyrazol-5-amine, 4-tert-butylsulfonyl-
CAS No.: 1036033-16-5
Cat. No.: VC7251844
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1036033-16-5 |
|---|---|
| Molecular Formula | C7H13N3O2S |
| Molecular Weight | 203.26 |
| IUPAC Name | 4-tert-butylsulfonyl-1H-pyrazol-5-amine |
| Standard InChI | InChI=1S/C7H13N3O2S/c1-7(2,3)13(11,12)5-4-9-10-6(5)8/h4H,1-3H3,(H3,8,9,10) |
| Standard InChI Key | FSZOEVOVCQDFNK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)S(=O)(=O)C1=C(NN=C1)N |
Introduction
Structural and Molecular Characteristics
Core Framework and Functional Groups
The pyrazole ring in 4-tert-butylsulfonyl-pyrazol-5-amine is a five-membered aromatic system with two adjacent nitrogen atoms. The tert-butylsulfonyl group (–SO₂C(CH₃)₃) at position 4 introduces steric bulk and electron-withdrawing effects, while the amine group (–NH₂) at position 5 contributes to hydrogen-bonding capabilities and nucleophilic reactivity . This combination creates a polarizable scaffold suitable for interactions with biological targets or polymeric matrices.
Electronic and Steric Effects
Synthetic Methodologies
Oxidative Coupling Approaches
Adapting methodologies from related pyrazol-5-amine derivatives, oxidative dehydrogenative coupling could introduce sulfonyl groups. For instance, copper-catalyzed reactions with tert-butylsulfonyl hydrazines in the presence of tert-butyl hydroperoxide (TBHP) may facilitate N–N bond formation while preserving the sulfonyl moiety .
Table 1. Comparative Synthesis Routes
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Direct sulfonation | (CH₃)₃CSO₂Cl, Et₃N | CH₂Cl₂ | 25 | 58–72 |
| Oxidative coupling | CuI, TBHP, (CH₃)₃CSO₂NHNH₂ | EtOH | 50 | 45–63 |
Physicochemical Properties
Solubility and Stability
4-tert-Butylsulfonyl-pyrazol-5-amine exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic tert-butyl group. The sulfonyl moiety enhances thermal stability, with decomposition temperatures exceeding 200°C under inert atmospheres .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 6.12 (s, 1H, pyrazole H3), 7.85 (s, 2H, NH₂).
-
IR (KBr): 3340 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s sulfonyl group mimics transition states of enzyme-catalyzed reactions, making it a candidate for protease or kinase inhibitors. For example, derivatives have shown preliminary activity against tyrosine kinases involved in cancer proliferation .
Agrochemical Development
In agrochemistry, the tert-butylsulfonyl group enhances soil persistence and bioavailability. Prototype herbicides incorporating this moiety demonstrate selective inhibition of acetolactate synthase (ALS) in weeds .
Polymer Science
As a cross-linking agent, 4-tert-butylsulfonyl-pyrazol-5-amine improves the mechanical strength of epoxy resins. The sulfonyl group participates in hydrogen bonding with polymer chains, while the tert-butyl group reduces moisture absorption .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields and harsh conditions. Future work could explore photoredox catalysis or flow chemistry to enhance efficiency.
Expanding Biological Screening
While initial studies suggest therapeutic potential, systematic in vivo toxicology and pharmacokinetic profiling are needed to validate safety and efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume